molecular formula C12H14F3N3O B6056157 2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide

2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide

Cat. No.: B6056157
M. Wt: 273.25 g/mol
InChI Key: HPLTTWZZHJRPES-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide typically involves the reaction of 3-(trifluoromethyl)piperidine with pyridine-3-carboxylic acid or its derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-4-carboxamide
  • 2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carboxamide
  • 2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-sulfonamide

Uniqueness

2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide is unique due to the specific positioning of the trifluoromethyl group and the carboxamide functionality, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)8-3-2-6-18(7-8)11-9(10(16)19)4-1-5-17-11/h1,4-5,8H,2-3,6-7H2,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLTTWZZHJRPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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